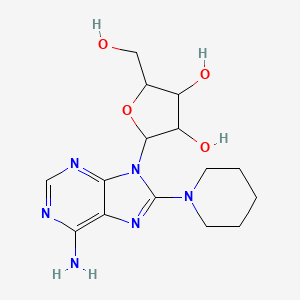
9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine is a complex organic compound with the molecular formula C15H21N5O5 This compound is characterized by its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purine base
Méthodes De Préparation
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves multiple steps, including the formation of the pentofuranosyl group and the attachment of the piperidinyl group to the purine base. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine stands out due to its unique structure and properties Similar compounds may include other purine derivatives with different substituents or modifications
Propriétés
Numéro CAS |
64854-86-0 |
|---|---|
Formule moléculaire |
C15H22N6O4 |
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
2-(6-amino-8-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c16-12-9-13(18-7-17-12)21(14-11(24)10(23)8(6-22)25-14)15(19-9)20-4-2-1-3-5-20/h7-8,10-11,14,22-24H,1-6H2,(H2,16,17,18) |
Clé InChI |
CNYYZAAPULRJDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



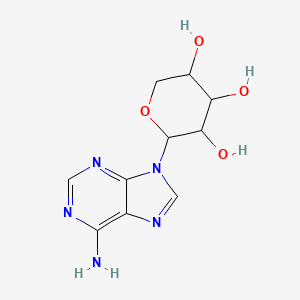
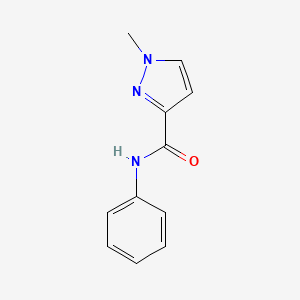
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
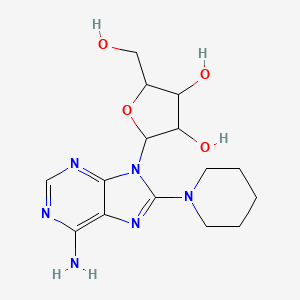
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
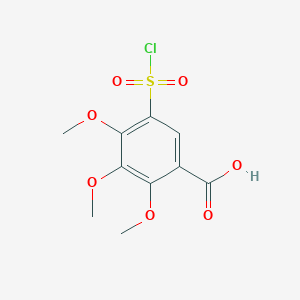
![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
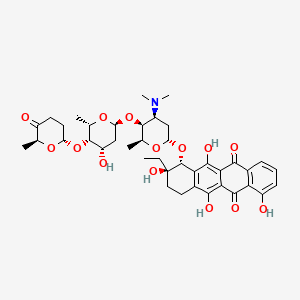
![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
